Aceglutamide aluminum
Overview
Description
Synthesis Analysis
The preparation of aceglutamide aluminum granules involves using sucrose as a sweet excipient, indicating a simple yet effective method for its synthesis. Quality control standards have been established to ensure the purity and stability of the product, employing high-performance liquid chromatography (HPLC) for accurate and reliable analysis (Zhu Wei-wei, 2006). Additionally, studies have explored the synthesis of α-Al2O3 from aluminum cans by wet-chemical methods, showcasing the versatility of aluminum compounds in generating valuable materials through chemical synthesis (R. López-Juárez et al., 2018).
Molecular Structure Analysis
The molecular structure of aceglutamide aluminum and related aluminum compounds can be analyzed through various techniques. For instance, ion pair chromatography has been established for the determination of aceglutamide aluminum and its related substances, providing a specific method for quantification (Xu Wen-fang, 2005). Studies on aluminum complexes supported by acetamidate and thioacetamidate heteroscorpionate ligands further contribute to understanding the complex structures that aluminum ions can form, highlighting their potential in ring-opening polymerization of cyclic esters (A. Otero et al., 2011).
Chemical Reactions and Properties
Research into aluminum acetals in organic synthesis reveals the utility of aluminum species in facilitating various chemical transformations. These findings underscore the reactivity and application potential of aluminum compounds in synthetic chemistry (A. Boussonnière et al., 2013). Furthermore, the synthesis of poly(ethylene terephthalate) (PET) in the presence of aluminum acetate showcases the catalytic activity of aluminum compounds, offering insights into their chemical properties and reactivity (Wang Li, 2010).
Physical Properties Analysis
The synthesis of alumina using aluminum acetate highlights the processes for producing submicrometric and nanometric alpha alumina, shedding light on the physical properties of aluminum-derived materials. This research indicates the potential for controlled synthesis of high-performance materials using aluminum compounds (J. M. Cartaxo et al., 2014).
Chemical Properties Analysis
The study of aluminum nanoparticles through chemical synthesis demonstrates the versatility and wide range of applications of aluminum-based materials. The formation of aluminum nanoparticles via reduction methods provides valuable insights into the chemical properties and potential applications of these nanomaterials (Sekher Reddy Ghanta & K. Muralidharan, 2013).
Scientific Research Applications
Absorption and Excretion : Aceglutamide Aluminum, when administered in multiple daily doses, shows some absorption from the gastrointestinal tract and is rapidly excreted in urine and feces (Brown et al., 1986).
Quantification and Analysis : Ion pair chromatography has been established as a method for determining Aceglutamide Aluminum and its related substances, proving to be accurate and reliable (Xu Wen-fang, 2005).
Preparation and Quality Control : The preparation of Aceglutamide Aluminum granules using sucrose as a sweet excipient is feasible, and a high-performance liquid chromatography method is effective for quality control (Zhu Wei-wei, 2006).
Gastric Cytoprotection : Aceglutamide Aluminum has been shown to prevent gastric lesions induced by various noxious compounds in rats, without decreasing gastric acid secretion, suggesting its role in augmenting mucosal defense against gastric juice (Tanaka, 1986).
Ulcer Treatment : It has been observed to increase defensive factors in ulcerated tissues, potentially accelerating ulcer repair by enhancing the formation of mucus and granuloma in ulcerated tissues (Itô et al., 1982).
Comparative Efficacy in Ulcer Maintenance : In a comparative study of peptic ulcer patients, aceglutamide aluminum showed favorable tendencies in preventing relapses compared to other treatments (Mj et al., 1991).
Safety And Hazards
Aceglutamide aluminum should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Aluminum-based adjuvants like Aceglutamide aluminum will continue to be a key component of currently approved and next generation vaccines, including important combination vaccines . The widespread use of aluminum adjuvants is due to their excellent safety profile, which has been established through the use of hundreds of millions of doses in humans over many years . Future research will likely focus on improving the performance of aluminum adjuvants, which typically involves co-delivery of immune potentiators, including Toll-like receptor (TLR) agonists .
properties
IUPAC Name |
trialuminum;(2S)-2-acetamido-5-amino-5-oxopentanoate;tetrahydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;3*+3;;;;/p-9/t5*5-;;;;;;;/m00000......./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVHAAOJLULJLK-YDXSIYMFSA-E | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59Al3N10O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aceglutamide aluminum | |
CAS RN |
12607-92-0 | |
Record name | Aceglutamide aluminum [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012607920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACEGLUTAMIDE ALUMINUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7QTG0PMPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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